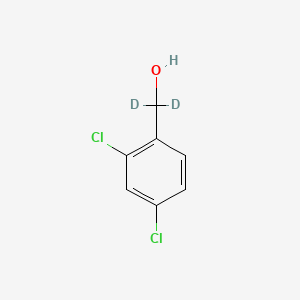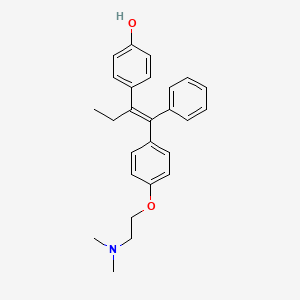
O-Benzyl Psilocybin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Benzyl Psilocybin-d4 is a deuterated analog of O-Benzyl Psilocybin, a compound structurally related to psilocybin, the psychoactive substance found in certain mushrooms. The deuterium atoms in this compound replace hydrogen atoms, making it useful for tracing and studying the metabolism and pharmacokinetics of O-Benzyl Psilocybin in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl Psilocybin-d4 involves several steps, starting from the precursor 4-hydroxyindole. The key steps include:
Protection of the Hydroxyl Group: The hydroxyl group of 4-hydroxyindole is protected using a benzyl group to form 4-benzyloxyindole.
Deuteration: The indole ring is then subjected to deuteration, replacing specific hydrogen atoms with deuterium.
Phosphorylation: The deuterated intermediate undergoes phosphorylation to introduce the phosphate group, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the purity and isotopic labeling of the compound through analytical methods like mass spectrometry and nuclear magnetic resonance spectroscopy
Chemical Reactions Analysis
Types of Reactions: O-Benzyl Psilocybin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Deuterated psilocin derivatives.
Substitution Products: Various substituted indole derivatives
Scientific Research Applications
O-Benzyl Psilocybin-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of psilocybin and its analogs.
Biology: Employed in metabolic studies to trace the biotransformation of psilocybin in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as depression and anxiety.
Industry: Utilized in the development of novel psychoactive substances and in forensic toxicology for drug testing
Mechanism of Action
O-Benzyl Psilocybin-d4 exerts its effects through the following mechanisms:
Serotonin Receptor Agonism: It acts as an agonist at serotonin 5-HT2A receptors, leading to altered neurotransmission and psychedelic effects.
Dephosphorylation: In the body, it is dephosphorylated to form O-Benzyl Psilocin-d4, which crosses the blood-brain barrier and interacts with serotonin receptors.
Neural Circuitry Modulation: It alters neural circuitry, particularly in the default mode network and amygdala, which are implicated in mood regulation and perception
Comparison with Similar Compounds
Psilocybin: The non-deuterated analog, widely studied for its psychoactive properties.
Psilocin: The active metabolite of psilocybin, responsible for its hallucinogenic effects.
Lysergic Acid Diethylamide (LSD): Another well-known psychedelic compound with similar serotonin receptor agonism.
N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic with rapid onset and short duration of action.
Uniqueness: O-Benzyl Psilocybin-d4 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides insights into the pharmacokinetics and biotransformation of psilocybin analogs, making it a valuable tool in both research and forensic applications .
Properties
CAS No. |
1246817-39-9 |
|---|---|
Molecular Formula |
C19H23N2O4P |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
benzyl [3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H23N2O4P/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)25-26(22,23)24-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3,(H,22,23)/i11D2,12D2 |
InChI Key |
GKAIYZRUCXEQSP-AREBVXNXSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3 |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3)C([2H])([2H])N(C)C |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3 |
Synonyms |
4-Benzyl-phosphoryl-N,N-dimethyltryptamine-d4; Cy 39-d4; O-Benzyl Indocybin-d4; O-Benzyl Psilocybine-d4; O-Benzyl-O-phosphoryl-4-hydroxy-N,N-dimethyltryptamine-d4; Psilocine O-Benzyl Phosphate-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


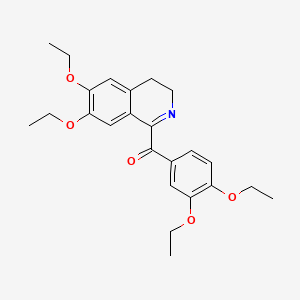

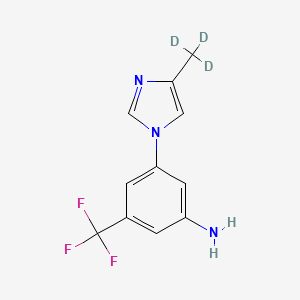


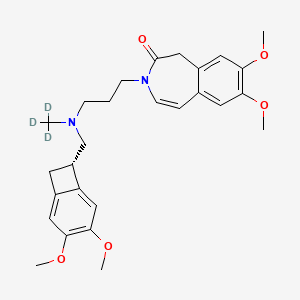
![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)
